molecular formula C10H13NO2 B1602203 Methyl 2-amino-2-phenylpropanoate CAS No. 4507-41-9

Methyl 2-amino-2-phenylpropanoate

Cat. No. B1602203
CAS RN: 4507-41-9
M. Wt: 179.22 g/mol
InChI Key: MPSVDCFUZLGFKX-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-phenylpropanoate is a chemical compound with the molecular formula C10H13NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The InChI code for Methyl 2-amino-2-phenylpropanoate is 1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Methyl 2-amino-2-phenylpropanoate has a molecular weight of 179.22 g/mol . It appears as a solid under normal conditions .

Scientific Research Applications

1. Synthesis and Derivatives

Methyl 2-amino-2-phenylpropanoate serves as a crucial intermediate in the synthesis of various chemical compounds. For instance, it is used in the synthesis of amino acid ester isocyanates, which have diverse applications in organic chemistry, including acylation and elimination processes (Tsai et al., 2003). Additionally, novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety have been synthesized using this compound, contributing to studies on their biological activities (Yancheva et al., 2015).

2. Biological and Medicinal Research

Methyl 2-amino-2-phenylpropanoate is significant in biological and medicinal research. For example, derivatives of this compound have been synthesized for exploring their antitumor activities (Wang Yuan-chao, 2011). Moreover, the compound has been used in the development of Schiff base organotin(IV) complexes with potential applications as anticancer drugs (Basu Baul et al., 2009).

3. Chemosensory Applications

In the field of chemosensory research, derivatives of methyl 2-amino-2-phenylpropanoate have been developed as colorimetric sensors for oxyanions. These sensors show significant color changes in the presence of specific anions, illustrating the compound's utility in chemical sensing applications (Suryanti et al., 2020).

4. Thermodynamic Studies

Thermodynamic properties of amino acids, including derivatives of methyl 2-amino-2-phenylpropanoate, are studied in various aqueous solutions. These studies provide insights into the stabilization mechanisms of proteins and interactions in ternary mixtures (Pal & Chauhan, 2011).

5. Optical Resolution and Synthesis

Optical resolution techniques involving methyl 2-amino-2-phenylpropanoate are employed to synthesize optically active amino acids. This approach is crucial for the production of enantiomerically pure compounds, significant in pharmaceutical synthesis (Shiraiwa et al., 2002).

6. DNA Interaction Studies

Amide derivatives of methyl 2-amino-2-phenylpropanoate have been synthesized and studied for their interactions with DNA. These studies utilize various techniques, including spectroscopy and molecular docking, to understand the binding mechanisms and interactions with DNA (Arshad et al., 2017).

Safety And Hazards

Methyl 2-amino-2-phenylpropanoate is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It’s important to avoid dust formation and contact with skin, eyes, or clothing. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl 2-amino-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSVDCFUZLGFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560155
Record name Methyl 2-amino-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-phenylpropanoate

CAS RN

4507-41-9
Record name Methyl 2-amino-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.3 g of methyl DL aminophenylpropanoate hydrochloride, 43 ml of demineralized water, 86 ml of ether and 3 ml of triethylamine was stirred at 20° C. for 10 minutes and the aqueous phase was extracted with ether. The combined ether phases were dried and evaporated to dryness under reduced pressure to obtain 8.3 g of methyl aminophenylpropanoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
reactant
Reaction Step One
Name
Quantity
86 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Leonard, AJ Blacker, SP Marsden… - … Process Research & …, 2015 - ACS Publications
The use of the “borrowing hydrogen strategy” in the synthesis of a number of typical pharmaceutical intermediates has been investigated. The main aim of this work was to investigate …
Number of citations: 149 pubs.acs.org

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